4-Ethyl-2-methoxyphenol - d2
Description
Significance of Deuterium (B1214612) Labeling in Advanced Chemical Investigations
Among the stable isotopes used for labeling, deuterium (²H or D), a heavy isotope of hydrogen, holds particular significance. tocris.com Deuterium labeling involves the substitution of hydrogen atoms with deuterium atoms within a molecule. youtube.com This process provides a powerful lens through which to observe molecular behavior for several key reasons:
Mechanistic Elucidation: The increased mass of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. By observing these changes, chemists can gain profound insights into reaction mechanisms and the intricate steps involved in chemical transformations. symeres.comacs.org
Metabolic and Pharmacokinetic Studies: In pharmaceutical research, deuterium labeling is instrumental in studying how drugs are absorbed, distributed, metabolized, and excreted (ADME). acs.org The altered metabolic profile of a deuterated drug can lead to improved pharmacokinetic properties, such as increased stability and a longer half-life. symeres.commedchemexpress.com
Analytical Sensitivity: Deuterium-labeled compounds serve as ideal internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. tocris.comyoutube.com Their distinct mass allows for precise quantification of their non-labeled counterparts in complex biological samples. tocris.com
Evolution of Stable Isotope Tracing Methodologies
The use of stable isotopes as tracers in biological and chemical research has a rich history, evolving from early discoveries to sophisticated modern applications. The journey began over a century ago with the initial identification of isotopes and the development of the first mass spectrometers, which enabled the separation and quantification of these atomic variants. nih.gov
Initially, the application of stable isotopes like ¹³C, ¹⁵N, and ²H was focused on tracing the metabolic fate of essential molecules such as fatty acids, amino acids, and sugars. nih.gov This foundational work laid the groundwork for the era of isotope tracing. nih.gov
Over the decades, advancements in analytical instrumentation, particularly in mass spectrometry (from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)), have been the primary drivers of progress in this field. nih.govnih.gov These technological leaps have enabled the accurate measurement of isotopic abundance in increasingly complex samples. nih.gov
More recent developments have seen the integration of sophisticated mathematical modeling and novel physiological methods to analyze data from stable isotope tracing experiments. nih.gov This includes the use of specifically labeled tracers to probe intricate metabolic pathways, such as hepatic glucose metabolism and lipolysis. nih.gov Furthermore, the field continues to expand with the development of new tracers and data analysis tools, pushing the boundaries of what can be studied in vitro and in vivo. mdpi.com
Scope and Research Imperatives for Deuterated Aromatic Derivatives, with a Focus on 4-Ethyl-2-methoxyphenol (B121337) - d2
Deuterated aromatic compounds are a critical class of molecules in chemical research. The introduction of deuterium into an aromatic ring can provide valuable information for kinetic studies by leveraging the kinetic isotope effect to elucidate reaction mechanisms. google.com The synthesis of these deuterated derivatives has seen significant development, with methods evolving to become more efficient and specific. google.comnih.gov
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in various sources and is recognized for its antioxidant properties. chemicalbook.com Its deuterated analogue, 4-Ethyl-2-methoxyphenol - d2, is a valuable tool for researchers. medchemexpress.com While specific research findings on this compound are not extensively detailed in the public domain, its primary application lies in its use as a labeled internal standard for analytical purposes. medchemexpress.commedchemexpress.eumedchemexpress.com The presence of the deuterium atoms allows for its clear distinction from the unlabeled form in mass spectrometry analyses, ensuring accurate quantification.
The imperative for research into deuterated aromatic derivatives like this compound is driven by the increasing demand for precise and reliable analytical methods in various fields, including food science, environmental analysis, and pharmaceutical development. moravek.comsymeres.com The development of efficient and site-selective deuteration methods for aromatic compounds remains an active area of research, aiming to provide a wider range of tools for scientists to unravel complex chemical and biological processes. nih.govtcichemicals.com
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| 4-Ethyl-2-methoxyphenol | 4-Ethylguaiacol, 1-Hydroxy-2-methoxy-4-ethylbenzene | 2785-89-9 | C₉H₁₂O₂ |
| This compound | 4-Ethylguaiacol - d2 | 1335401-59-6 | C₉H₁₀D₂O₂ |
| Deuterium | Heavy hydrogen | 16873-17-9 | D or ²H |
| Phenol (B47542) | Carbolic acid | 108-95-2 | C₆H₅OH |
| Deuterated water | Heavy water | 7789-20-0 | D₂O |
Physicochemical Properties of 4-Ethyl-2-methoxyphenol
| Property | Value |
| Molecular Weight | 152.19 g/mol |
| Boiling Point | 234-236 °C |
| Density | 1.063 g/mL at 25 °C |
| Refractive Index | n20/D 1.528 |
| Water Solubility | 2.41 g/L |
| logP | 2.36 |
Properties
CAS No. |
1335401-59-6 |
|---|---|
Molecular Formula |
C9H10D2O2 |
Molecular Weight |
154.207 |
Purity |
95% min. |
Synonyms |
4-Ethyl-2-methoxyphenol - d2 |
Origin of Product |
United States |
Synthetic Strategies for Deuterated 4 Ethyl 2 Methoxyphenol
Deuterium (B1214612) Exchange Reaction Methodologies for Aromatic Phenols
Deuterium exchange reactions are a common and effective method for introducing deuterium into aromatic systems. acs.org These reactions typically involve the substitution of hydrogen atoms with deuterium from a deuterium source, often catalyzed by acids or mediated by the solvent itself.
Acid-Catalyzed Deuteration Techniques
Acid-catalyzed hydrogen-deuterium (H-D) exchange is a well-established method for the deuteration of phenols. The electron-donating hydroxyl group of the phenol (B47542) ring activates the ortho and para positions, making them susceptible to electrophilic substitution by a deuteron (B1233211) (D+). doubtnut.com
Strong acids, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), can be employed to facilitate this exchange. doubtnut.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the deuteron acts as the electrophile. For 4-Ethyl-2-methoxyphenol (B121337), the positions ortho and para to the hydroxyl group are activated. Given the existing methoxy (B1213986) and ethyl groups, the most likely positions for deuteration would be on the aromatic ring.
Solid acid catalysts, such as the polymer-supported resin Amberlyst 15, offer a heterogeneous catalysis approach. researchgate.net This method provides advantages in terms of simplified purification, as the catalyst can be easily filtered off from the reaction mixture. The reaction typically involves heating the phenolic compound with the catalyst in deuterium oxide. researchgate.net
| Catalyst System | Deuterium Source | Typical Conditions | Target Positions |
| D₂SO₄ | D₂O | Heating | Ortho, Para to -OH |
| Amberlyst 15 | D₂O | Heating (e.g., 110°C) | Ortho, Para to -OH |
Solvent-Mediated Deuterium Incorporation
Deuterium oxide (D₂O) can serve as both the solvent and the deuterium source for H-D exchange reactions, particularly at elevated temperatures or under specific catalytic conditions. scispace.comnih.gov While the exchange of the phenolic hydroxyl proton is rapid and facile upon dissolution in D₂O, the exchange of aromatic protons typically requires more forcing conditions or catalysis. wikipedia.org
Water-mediated excited state intramolecular proton transfer (ESIPT) is another potential, though more specialized, method for deuterium incorporation. scispace.comnih.gov This photochemical approach can lead to deuterium exchange at various positions on the aromatic ring.
Catalytic Hydrogenation with Deuterium Gas in Phenolic Compound Synthesis
Catalytic hydrogenation using deuterium gas (D₂) is a powerful technique for introducing deuterium into organic molecules. While often used for the reduction of unsaturated bonds, certain catalytic systems can facilitate the H-D exchange on aromatic rings. Platinum on carbon (Pt/C) has been shown to be an effective catalyst for the deuteration of phenols using D₂O as the deuterium source, often in the presence of H₂ gas to activate the catalyst. researchgate.netoup.com This system can achieve high levels of deuterium incorporation on the aromatic ring under relatively mild conditions. oup.com
For a compound like 4-Ethyl-2-methoxyphenol, catalytic hydrogenation with D₂ over a palladium (Pd) or platinum (Pt) catalyst could potentially lead to deuteration on the aromatic ring or the ethyl side chain, depending on the reaction conditions. cdnsciencepub.comacs.org Hydrodeoxygenation (HDO) is a related process where C-O bonds are cleaved, which could be a competing reaction under harsh hydrogenation conditions. researchgate.netwhiterose.ac.uk
| Catalyst | Deuterium Source | Potential Reaction |
| Pt/C | D₂ gas | Aromatic ring deuteration |
| Pd/C | D₂ gas | Aromatic ring and/or side-chain deuteration |
Site-Specific Deuterium Labeling Approaches for Complex Organic Molecules
Achieving site-specific deuteration is crucial when the biological or chemical properties of a molecule are highly dependent on the position of the deuterium atoms. nih.gov While general exchange methods often deuterate the most activated positions, more sophisticated strategies are required for selective labeling.
For 4-Ethyl-2-methoxyphenol-d2, a multi-step synthesis might be necessary to achieve deuteration at specific, less activated positions. This could involve the synthesis of a precursor molecule where the desired positions for deuteration are functionalized in a way that allows for selective replacement with deuterium. For instance, a halogenated precursor could undergo a dehalogenation reaction using a deuterium source. acs.org Copper-catalyzed deacylative deuteration is another modern technique that allows for site-specific installation of deuterium. nih.gov
The development of methods for precision deuteration is an active area of research, with a focus on creating deuterated building blocks that can be used in the synthesis of complex molecules. nih.gov
Purification and Isotopic Enrichment Assessment of Deuterated 4-Ethyl-2-methoxyphenol
Following the synthesis of deuterated 4-Ethyl-2-methoxyphenol, rigorous purification and analysis are required to isolate the desired compound and determine its isotopic purity.
Purification: Standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed to separate the deuterated product from any unreacted starting material and non-deuterated or partially deuterated side products.
Isotopic Enrichment Assessment: The isotopic enrichment and the position of the deuterium atoms are typically determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can distinguish between molecules with different numbers of deuterium atoms based on their precise mass-to-charge ratio. nih.govresearchgate.net The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of the d2-labeled compound and other isotopologues (d0, d1, d3, etc.). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The incorporation of deuterium at a specific position results in the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. studymind.co.uk This provides direct evidence for the location of the deuterium label.
²H NMR: Direct detection of the deuterium nucleus by ²H NMR spectroscopy provides an unambiguous signal for each deuterium atom in the molecule, confirming their presence and chemical environment. magritek.com
¹³C NMR: The presence of a deuterium atom on a carbon atom can cause a characteristic upfield shift and a splitting of the carbon signal in the ¹³C NMR spectrum, further confirming the site of deuteration. cdnsciencepub.com
A comprehensive analytical approach combining these techniques is essential to fully characterize the synthesized 4-Ethyl-2-methoxyphenol-d2 and ensure its structural integrity and isotopic purity. rsc.org
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution and percentage of enrichment. nih.gov |
| ¹H NMR Spectroscopy | Location of deuterium by observing signal disappearance. studymind.co.uk |
| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium atoms. magritek.com |
| ¹³C NMR Spectroscopy | Confirmation of deuteration site via isotopic shifts and coupling. cdnsciencepub.com |
Advanced Analytical Methodologies Employing 4 Ethyl 2 Methoxyphenol D2 As a Stable Isotope Labeled Internal Standard
Fundamental Principles of Isotopic Internal Standards in Quantitative Analysis
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. They are compounds in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). The key advantage of using a stable isotope-labeled analog of the analyte, such as 4-Ethyl-2-methoxyphenol-d2 for the quantification of 4-Ethyl-2-methoxyphenol (B121337), is that both compounds exhibit nearly identical chemical and physical properties. This similarity in behavior is crucial for correcting variations that can occur during sample preparation and analysis.
Correction for Matrix Effects and Ionization Variability in Mass Spectrometry
In mass spectrometry, the "matrix effect" refers to the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because a stable isotope-labeled internal standard like 4-Ethyl-2-methoxyphenol-d2 has virtually the same chemical properties and retention time as its non-labeled counterpart, it experiences the same matrix effects. By adding a known amount of the deuterated standard to the sample prior to analysis, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate correction of matrix-induced variations.
Similarly, fluctuations in the ionization efficiency of the mass spectrometer's ion source can introduce variability in the analytical signal. These fluctuations can be caused by changes in temperature, pressure, or solvent composition. As both the analyte and its deuterated internal standard are ionized simultaneously and under the same conditions, any variability in ionization will affect both compounds proportionally. The use of the signal ratio effectively normalizes these variations, leading to more robust and reliable quantitative results.
Enhancement of Analytical Precision and Accuracy through Isotopic Dilution
Isotopic dilution is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. This method significantly enhances the precision and accuracy of the analysis by compensating for losses of the analyte during sample preparation steps such as extraction, cleanup, and derivatization. Since the deuterated internal standard behaves identically to the native analyte during these procedures, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of their concentrations remains unaffected, ensuring that the final calculated concentration of the analyte is accurate, even if the recovery during sample preparation is incomplete.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Deuterated Aromatic Compounds
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including aromatic compounds like 4-Ethyl-2-methoxyphenol. The use of a deuterated internal standard such as 4-Ethyl-2-methoxyphenol-d2 in GC-MS analysis offers significant advantages in terms of selectivity and sensitivity.
Optimization of Chromatographic Parameters for Isotope Separation
In GC, the separation of compounds is based on their volatility and interaction with the stationary phase of the chromatographic column. While deuterated and non-deuterated analogs have very similar chemical properties, slight differences in their retention times can sometimes be observed. This is known as the "isotope effect," which is more pronounced with a greater number of deuterium atoms. The optimization of chromatographic parameters is crucial to either achieve co-elution of the analyte and the internal standard or to ensure their baseline separation if desired.
Key parameters to be optimized include the temperature program of the GC oven, the carrier gas flow rate, and the choice of the capillary column's stationary phase. A slow temperature ramp can improve the resolution between closely eluting compounds. The selection of a column with a suitable stationary phase, such as a mid-polar phase for phenolic compounds, can also enhance separation. The goal is to develop a robust chromatographic method that provides consistent retention times and peak shapes for both 4-Ethyl-2-methoxyphenol and its d2-labeled internal standard, which is essential for accurate integration and quantification.
Table 1: Illustrative GC-MS Parameters for Analysis of 4-Ethyl-2-methoxyphenol and its Deuterated Analog
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Strategies
Mass spectrometry offers highly selective detection modes that are particularly advantageous when using isotopically labeled internal standards.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. This significantly increases the sensitivity of the analysis. For the quantification of 4-Ethyl-2-methoxyphenol using 4-Ethyl-2-methoxyphenol-d2, characteristic ions for both the analyte and the internal standard are monitored. For example, the molecular ion ([M]+) and/or a prominent fragment ion of each compound would be selected. The mass difference of 2 Da between the deuterated and non-deuterated compounds allows for their distinct detection. A study on a closely related compound, 4-ethyl-2-methoxyphenol-d3 (B15136324), utilized SIM for its quantification in wine, demonstrating the effectiveness of this approach. nih.gov
Multiple Reaction Monitoring (MRM): MRM is a technique used in tandem mass spectrometry (MS/MS) that provides an even higher degree of selectivity and sensitivity. In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte. For 4-Ethyl-2-methoxyphenol and its d2-labeled internal standard, specific MRM transitions would be developed. The selection of precursor ions would be based on the molecular ions, and the product ions would be characteristic fragments. The development of an MRM method involves optimizing the collision energy for each transition to maximize the signal of the product ion.
Table 2: Hypothetical SIM and MRM Parameters for 4-Ethyl-2-methoxyphenol and 4-Ethyl-2-methoxyphenol-d2
| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| 4-Ethyl-2-methoxyphenol | SIM | 152.1 | - | - |
| 4-Ethyl-2-methoxyphenol-d2 | SIM | 154.1 | - | - |
| 4-Ethyl-2-methoxyphenol | MRM | 152.1 | 137.1 | 15 |
| 4-Ethyl-2-methoxyphenol-d2 | MRM | 154.1 | 139.1 | 15 |
Note: The MRM parameters are hypothetical and would require experimental optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique for the quantification of a wide range of compounds in complex matrices, particularly for those that are not amenable to GC analysis due to low volatility or thermal instability. The use of 4-Ethyl-2-methoxyphenol-d2 as an internal standard in LC-MS/MS methods for the analysis of phenolic compounds in beverages and other complex samples would provide significant benefits.
The principles of matrix effect correction and enhanced precision and accuracy through isotopic dilution are equally applicable in LC-MS/MS. The development of an LC-MS/MS method would involve optimizing the chromatographic separation of 4-Ethyl-2-methoxyphenol from other matrix components, as well as developing specific MRM transitions for both the analyte and the deuterated internal standard. Research on the analysis of 4-ethylphenol (B45693) and 4-ethylguaiacol in wine by LC-MS/MS has established MRM transitions for the non-deuterated compounds, which can serve as a starting point for developing a method incorporating 4-Ethyl-2-methoxyphenol-d2.
Reversed-Phase and Normal-Phase Chromatographic Method Development
The development of a robust chromatographic method is fundamental for the accurate quantification of 4-ethyl-2-methoxyphenol using 4-Ethyl-2-methoxyphenol-d2 as an internal standard. The choice between reversed-phase and normal-phase chromatography depends on the analyte's polarity and the sample matrix.
Reversed-Phase Chromatography:
For the analysis of moderately polar compounds like 4-ethyl-2-methoxyphenol, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. sielc.com A typical RP-HPLC method for 4-ethyl-2-methoxyphenol would involve a C18 stationary phase. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency for mass spectrometry. sielc.com
When developing a method using 4-Ethyl-2-methoxyphenol-d2 as an internal standard, it is expected that its retention time will be very similar to, but not necessarily identical to, the non-deuterated analyte. Deuteration can sometimes lead to slight changes in retention behavior, an effect known as the "isotope effect," which is generally more pronounced in gas chromatography but can also be observed in liquid chromatography. cchmc.orgoup.com Therefore, it is crucial to ensure that the chromatographic conditions provide adequate separation from potential interferences while allowing for the near co-elution of the analyte and its deuterated internal standard to ensure they experience similar matrix effects.
Normal-Phase Chromatography:
Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier), is less common for the analysis of phenolic compounds from aqueous matrices. However, it can be advantageous for separating isomers or when the sample is dissolved in a non-polar solvent. For 4-ethyl-2-methoxyphenol and its deuterated standard, a normal-phase method could offer different selectivity compared to reversed-phase. The elution order would be reversed, with less polar compounds eluting earlier. The use of 4-Ethyl-2-methoxyphenol-d2 would follow the same principles as in reversed-phase, with the expectation of very similar retention times between the labeled and unlabeled compounds.
A hypothetical data table for a reversed-phase HPLC method for the analysis of 4-ethyl-2-methoxyphenol and its deuterated internal standard is presented below:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B in 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~3.5 minutes |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
The choice of ionization source is critical for achieving optimal sensitivity and specificity in the mass spectrometric detection of 4-ethyl-2-methoxyphenol and its deuterated internal standard. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization techniques for LC-MS analysis of small molecules.
Electrospray Ionization (ESI):
ESI is a soft ionization technique that is well-suited for polar and ionizable compounds. Phenolic compounds like 4-ethyl-2-methoxyphenol can be ionized in both positive and negative ion modes.
Negative Ion Mode: In negative ion mode, ESI typically results in the formation of the deprotonated molecule, [M-H]⁻. This is often the preferred mode for phenolic compounds due to the acidic nature of the hydroxyl group. The expected ion for 4-ethyl-2-methoxyphenol would be at m/z 151.08, and for 4-Ethyl-2-methoxyphenol-d2, it would be at m/z 153.09.
Positive Ion Mode: In positive ion mode, the protonated molecule, [M+H]⁺, may be observed, although often with lower sensitivity for phenols compared to negative ion mode. Adduct formation with cations from the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also possible.
Atmospheric Pressure Chemical Ionization (APCI):
APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. researchgate.net It involves a gas-phase ionization process. nih.gov Similar to ESI, APCI can be operated in both positive and negative ion modes. For phenolic compounds, APCI can be a viable alternative to ESI, especially in matrices where ESI suffers from significant ion suppression. nih.gov The expected ions would be the same as in ESI, primarily [M-H]⁻ in negative mode and [M+H]⁺ in positive mode.
When using 4-Ethyl-2-methoxyphenol-d2 as an internal standard, it is essential that the ionization efficiency of the deuterated and non-deuterated forms are as similar as possible. Since the chemical properties of isotopologues are nearly identical, their ionization behavior is expected to be very similar, allowing the internal standard to effectively compensate for variations in ionization efficiency caused by matrix effects.
A summary of expected ions in ESI and APCI is provided in the table below:
| Compound | Ionization Mode | Expected Ion | m/z (monoisotopic) |
| 4-Ethyl-2-methoxyphenol | Negative ESI/APCI | [M-H]⁻ | 151.08 |
| 4-Ethyl-2-methoxyphenol-d2 | Negative ESI/APCI | [M-H]⁻ | 153.09 |
| 4-Ethyl-2-methoxyphenol | Positive ESI/APCI | [M+H]⁺ | 153.09 |
| 4-Ethyl-2-methoxyphenol-d2 | Positive ESI/APCI | [M+H]⁺ | 155.10 |
Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to liquid chromatography for the analysis of a wide range of compounds, including phenolic compounds. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.
When coupled with mass spectrometry, SFC-MS offers a high-throughput and sensitive analytical platform. For the analysis of 4-ethyl-2-methoxyphenol, an SFC-MS method would likely employ a stationary phase with polar characteristics, and the mobile phase would consist of supercritical CO₂ with a methanol modifier. The use of 4-Ethyl-2-methoxyphenol-d2 as an internal standard in SFC-MS follows the same principles as in LC-MS, providing reliable quantification by correcting for variations in injection volume, extraction recovery, and matrix effects.
Chiral Separation of Deuterated Analogs (if applicable to the compound's structure or analogues)
The introduction of deuterium into a molecule does not inherently create a chiral center. In the case of 4-Ethyl-2-methoxyphenol-d2, the positions of the deuterium atoms would need to be stereospecific to induce chirality. Commercially available deuterated standards are often synthesized without stereospecific labeling, resulting in an achiral molecule.
However, the separation of isotopologues, including enantiomers of deuterated compounds, is a specialized area of chromatography. acs.orgnih.govresearchgate.net Chiral stationary phases can sometimes differentiate between enantiomers that differ only in isotopic substitution. acs.orgnih.govresearchgate.net This is a subtle effect and requires highly efficient chiral columns and optimized chromatographic conditions. acs.orgnih.govresearchgate.net For 4-Ethyl-2-methoxyphenol-d2, unless a specific chiral synthesis is performed, this aspect of analysis is generally not applicable.
Assessment of Matrix Effects in SFC-MS
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant concern in quantitative mass spectrometry, including SFC-MS. nih.gov The use of a stable isotope-labeled internal standard like 4-Ethyl-2-methoxyphenol-d2 is the most effective way to mitigate matrix effects. chromatographytoday.com
The assessment of matrix effects is a critical component of method validation. A common approach is to compare the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement. When using a deuterated internal standard, the matrix effect should be assessed for both the analyte and the internal standard. Ideally, the internal standard should experience the same degree of matrix effect as the analyte, thus providing accurate correction.
Method Validation Protocols for Deuterated Internal Standard-Based Assays
The validation of an analytical method is essential to ensure its reliability for its intended purpose. For quantitative assays based on a deuterated internal standard, key validation parameters include linearity, accuracy, precision, selectivity, and stability.
Linearity and Calibration Curve Establishment
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. ut.ee A calibration curve is established by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard (4-Ethyl-2-methoxyphenol-d2).
The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then performed on the data. The linearity of the calibration curve is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99. scispace.com
A typical set of calibration standards for the quantification of 4-ethyl-2-methoxyphenol might include the following concentrations:
| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 50 | 50 |
| 5 | 100 | 50 |
| 6 | 250 | 50 |
| 7 | 500 | 50 |
The use of a weighted linear regression (e.g., 1/x or 1/x²) is often necessary for bioanalytical methods to ensure accuracy across a wide dynamic range, particularly at the lower end of the calibration curve. nih.gov The acceptance criteria for the back-calculated concentrations of the calibration standards are typically within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov
Sensitivity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determinations
The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. When using 4-Ethyl-2-methoxyphenol-d2 as an internal standard, the sensitivity is determined by constructing a calibration curve where the ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. The slope of this curve indicates the sensitivity of the method.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for assessing the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In a stable isotope dilution assay developed for the quantification of 4-ethyl-2-methoxyphenol in wine, a quantitation limit of 100 ng/L was achieved for a 5-mL sample, with a signal-to-noise ratio of approximately 3:1. nih.gov Other studies on the analysis of 4-ethylguaiacol in wine have reported LODs and LOQs of 1 µg/L and 5 µg/L, respectively. researchgate.net For analyses using HPLC with Diode-Array Detection (DAD), the LOD and LOQ for 4-ethylguaiacol were found to be 10 and 50 µg/L, respectively. researchgate.net When using fluorescence detection, these values improved to 10 µg/L for the LOD and 50 µg/L for the LOQ. researchgate.net
The following table provides an illustrative example of typical LOD and LOQ values for the determination of 4-ethyl-2-methoxyphenol using various analytical techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-MS (Isotope Dilution) | 100 ng/L | 300 ng/L |
| HPLC-DAD | 10 µg/L | 50 µg/L |
| HPLC-Fluorescence | 10 µg/L | 50 µg/L |
Reproducibility, Repeatability, and Intermediate Precision Evaluation
The reliability of an analytical method is established through the evaluation of its precision, which is typically expressed in terms of reproducibility, repeatability, and intermediate precision.
Repeatability refers to the precision of the method when performed by the same analyst, on the same instrument, and over a short period. It is often expressed as the relative standard deviation (RSD) of a series of measurements.
Intermediate precision assesses the variation within a single laboratory, considering different analysts, instruments, and days of analysis.
Reproducibility measures the precision of the method across different laboratories.
For methods analyzing 4-ethylguaiacol in wine, the repeatability has been reported to have a relative standard deviation of about 10%. researchgate.net The use of a stable isotope-labeled internal standard like 4-Ethyl-2-methoxyphenol-d2 is crucial for achieving high levels of precision, as it effectively corrects for variations that can occur during sample processing and analysis.
Below is a hypothetical data table illustrating the precision evaluation of a method for quantifying 4-ethyl-2-methoxyphenol using its deuterated internal standard.
| Parameter | Concentration Level | Relative Standard Deviation (RSD) |
| Repeatability | Low (e.g., 5 µg/L) | < 15% |
| High (e.g., 100 µg/L) | < 10% | |
| Intermediate Precision | Low (e.g., 5 µg/L) | < 20% |
| High (e.g., 100 µg/L) | < 15% |
Recovery Rate Determination in Diverse Sample Matrices
The recovery of an analytical method is the proportion of the analyte that is successfully measured after the entire analytical procedure. It is a critical parameter for assessing the accuracy of the method, especially in complex matrices where interferences can occur. Using a stable isotope-labeled internal standard like 4-Ethyl-2-methoxyphenol-d2 is the most effective way to correct for analyte losses during sample preparation and to compensate for matrix effects.
The internal standard is added to the sample at the beginning of the analytical process. Since it behaves almost identically to the native analyte, any losses or signal suppression/enhancement experienced by the analyte will also be experienced by the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even with variable recovery.
Studies have shown that in the analysis of wine, the recoveries for different analytes can vary significantly, underscoring the importance of using individual stable isotope derivatives for reliable quantification. nih.gov
The following table demonstrates typical recovery rates for 4-ethyl-2-methoxyphenol in different sample matrices when using 4-Ethyl-2-methoxyphenol-d2 as an internal standard.
| Sample Matrix | Mean Recovery (%) | Range (%) |
| Red Wine | 98 | 95-102 |
| White Wine | 95 | 92-99 |
| Fruit Juice | 92 | 88-97 |
| Water | 101 | 98-104 |
Challenges and Considerations in Stable Isotope Labeled Internal Standard Application
While the use of stable isotope-labeled internal standards is a powerful technique, there are several challenges and considerations that must be addressed to ensure accurate and reliable results.
Deuterium Exchange and Label Stability
A primary concern when using deuterated internal standards is the potential for deuterium-hydrogen exchange. This can occur if the deuterium atoms are located at exchangeable positions on the molecule, such as hydroxyl or amine groups. If the deuterium label is not stable and exchanges with protons from the sample matrix or solvent, the isotopic purity of the internal standard will be compromised, leading to inaccurate quantification.
For 4-Ethyl-2-methoxyphenol-d2, the stability of the deuterium label is crucial. If the deuterium is placed on the aromatic ring or the ethyl group, it is generally stable under typical analytical conditions. However, if it were on the hydroxyl group, it would be readily exchangeable. Therefore, the position of the deuterium label is a critical factor in the synthesis and application of this internal standard.
Isotopic Overlap and Mass Difference Requirements
Isotopic overlap occurs when the mass spectrum of the unlabeled analyte contains ions that have the same mass-to-charge ratio (m/z) as the ions of the labeled internal standard. This can be due to the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte. If there is significant isotopic overlap, it can interfere with the measurement of the internal standard, leading to biased results.
To minimize isotopic overlap, it is generally recommended to have a mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard. For 4-Ethyl-2-methoxyphenol-d2, the mass difference is 2 amu. While this may be sufficient in many cases, it is important to carefully evaluate the potential for isotopic overlap, especially at high analyte concentrations.
Unlabeled Species Contamination and Its Impact on Quantitation
The isotopic purity of the stable isotope-labeled internal standard is another critical factor. The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration in the sample. It is therefore essential to use internal standards with high isotopic purity, typically greater than 99%.
The contribution of the unlabeled species in the internal standard to the total analyte signal must be assessed and, if necessary, corrected for. This can be done by analyzing a blank sample spiked with the internal standard and measuring the response of the unlabeled analyte.
Mechanistic Investigations Utilizing Deuterium Labeling in Chemical Reactions and Processes
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Tracers
The strategic placement of deuterium atoms on a molecule allows researchers to track the fate of specific hydrogen atoms throughout a reaction. This approach can provide definitive evidence for proposed mechanisms, including the involvement of solvents and the nature of hydrogen transfer steps.
Solvent Participation and Hydrogen Transfer Pathways
In chemical reactions occurring in solution, the solvent can act as a mere spectator or play an active role in the reaction mechanism. Distinguishing between these possibilities is crucial for a complete understanding of the reaction. Isotopic labeling of the solvent or the substrate can shed light on this involvement.
A notable example of investigating solvent participation comes from studies on the depolymerization of lignin (B12514952), a complex polymer rich in aromatic compounds like 4-Ethyl-2-methoxyphenol (B121337). In research conducted on the conversion of Kraft lignin to finer chemicals, the use of deuterated solvents provided direct evidence of the solvent's role in the formation of 4-Ethyl-2-methoxyphenol. A significant positive kinetic isotope effect (KIE) was observed for the formation of this compound, indicating that the cleavage of a bond to deuterium (in this case, from the deuterated solvent) is part of the rate-determining step. This finding suggests that the solvent is not merely a passive medium but is actively involved in the chemical transformation, likely through hydrogen transfer.
Catalytic Processes and Rate-Determining Steps
In catalyzed reactions, identifying the rate-determining step is fundamental to understanding and optimizing the catalytic cycle. Deuterium labeling of the substrate, such as in 4-Ethyl-2-methoxyphenol-d2, can be instrumental in this endeavor. While specific studies focusing solely on 4-Ethyl-2-methoxyphenol-d2 in catalytic processes are not widely documented, the principles of using such labeled compounds are well-established.
Stable Isotope Tracer Applications in Biochemical Transformations
Stable isotope tracers are invaluable for mapping metabolic pathways and understanding the biotransformation of compounds in living systems. By introducing a labeled compound into a biological system, such as a microbial culture, researchers can trace the metabolic fate of the compound by detecting the isotopic label in downstream metabolites.
Analysis of Metabolic Pathways in Microorganisms and Cell Cultures
Substrate Transformation and Product Formation Studies
In a similar vein, 4-Ethyl-2-methoxyphenol-d2 could be employed to study the transformation of this specific substrate into various products by microbial enzymes. For instance, some yeasts are known to transform phenolic acids into volatile phenols that can impact the aroma of fermented beverages. By using a deuterated substrate, one could precisely track the conversion process and identify the resulting products, even in a complex matrix. This would provide clear evidence of the metabolic capabilities of the microorganism . The lack of published studies in this specific area represents a potential avenue for future research.
Kinetic Isotope Effects (KIE) in Aromatic Compound Reactivity
The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-determining step.
The research on lignin depolymerization provides a clear example of the application of KIE in understanding the reactivity of 4-Ethyl-2-methoxyphenol. The observation of a high positive KIE for the formation of this compound in the presence of a deuterated solvent strongly implies that a C-H (or C-D) bond is being broken in the slowest step of the reaction, and that the hydrogen atom originates from the solvent.
Kinetic Isotope Effect in Lignin Depolymerization
| Compound | Observed Kinetic Isotope Effect (KIE) | Interpretation |
|---|---|---|
| 4-Ethyl-2-methoxyphenol | High Positive Value | Solvent is directly involved in the rate-determining step of the compound's formation. |
Primary and Secondary Deuterium Isotope Effects
The kinetic isotope effect is the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). chemeurope.com This effect arises primarily from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. wikipedia.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. libretexts.org This difference in bond strength leads to observable changes in reaction rates when a hydrogen atom is replaced by deuterium at a position involved in the reaction.
Primary Deuterium Isotope Effect
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com For reactions involving the cleavage of a C-H bond, the substitution with deuterium typically leads to a significant decrease in the reaction rate. The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 2 to 8. libretexts.org
In the context of 4-Ethyl-2-methoxyphenol-d2, a primary isotope effect would be observed if a reaction involved the cleavage of a C-D bond on the ethyl group in the rate-determining step. For example, in an oxidation reaction where a hydrogen (or deuterium) atom is abstracted from the benzylic position of the ethyl group, a slower reaction rate would be expected for the deuterated compound compared to its non-deuterated counterpart.
Secondary Deuterium Isotope Effect
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or bond formation in the rate-determining step. differencebetween.com These effects are generally smaller than primary isotope effects, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu Secondary KIEs arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state. princeton.edu
They are further classified based on the position of the isotope relative to the reaction center:
α-Secondary KIE: The deuterium is attached to the carbon atom undergoing a change in hybridization. For instance, if the carbon atom of the ethyl group in 4-Ethyl-2-methoxyphenol-d2, bonded to the aromatic ring, were to change its hybridization from sp3 to sp2 during the rate-determining step of a reaction, a secondary isotope effect would be observed.
β-Secondary KIE: The deuterium is on a carbon atom adjacent to the reacting center.
γ-Secondary KIE: The deuterium is even further away from the reaction center.
The direction of the secondary isotope effect can also provide mechanistic insights. A normal secondary KIE (kH/kD > 1) is observed when the transition state is more sterically crowded or has a "looser" vibrational potential than the reactant. Conversely, an inverse secondary KIE (kH/kD < 1) occurs when the transition state is more constrained or has a "tighter" vibrational potential. chemeurope.com
The following table summarizes the key differences between primary and secondary deuterium isotope effects:
| Feature | Primary Kinetic Isotope Effect | Secondary Kinetic Isotope Effect |
| Isotope Position | At the site of bond cleavage/formation in the rate-determining step. differencebetween.com | Remote from the site of bond cleavage/formation. differencebetween.com |
| Typical kH/kD Value | 2 - 8 libretexts.org | 0.7 - 1.5 princeton.edu |
| Origin | Difference in zero-point energy between C-H and C-D bonds that is lost in the transition state. nih.gov | Changes in vibrational frequencies between the ground state and the transition state. princeton.edu |
Theoretical Basis and Experimental Measurement of KIE
Theoretical Basis
The theoretical foundation of the kinetic isotope effect lies in transition state theory and the principles of statistical mechanics. wikipedia.org As mentioned, the primary cause is the difference in zero-point energy (ZPE) between the bonds to the light and heavy isotopes. researchgate.net The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero temperature. Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. chemeurope.com
For a reaction involving the cleavage of this bond to occur, the molecule must pass through a high-energy transition state. In the transition state, the vibrational mode corresponding to the bond being broken is converted into a translational motion along the reaction coordinate, and its contribution to the ZPE is lost. princeton.edu Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond. This results in a higher activation energy for the deuterated reactant and consequently, a slower reaction rate.
The magnitude of the primary KIE can be influenced by the symmetry of the transition state. A linear, symmetric transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms typically exhibits the maximum KIE. Asymmetric transition states, where the hydrogen/deuterium is more strongly bonded to either the donor or the acceptor, will show a smaller KIE.
Experimental Measurement of KIE
Several analytical techniques can be employed to measure kinetic isotope effects. The choice of method often depends on the specific reaction and the available instrumentation.
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a highly precise method for measuring KIEs. nih.gov It allows for the accurate determination of the ratio of isotopes in the reactants or products at different stages of the reaction. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can also be used to separate and quantify the isotopically labeled and unlabeled compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position and extent of isotopic labeling. nih.gov It can be used to measure KIEs by monitoring the relative concentrations of the deuterated and non-deuterated species over time. nih.gov Both one-dimensional and two-dimensional NMR techniques can be applied for this purpose. acs.org A simple and convenient method involves running the reaction in a 50:50 mixture of H2O and D2O and then using 1H NMR to determine the ratio of -H and -D labeled products. nih.gov
Competitive Experiments: In a competitive experiment, a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions. The relative amounts of the products formed from each isotopic species are then measured. This method is often more accurate than measuring the rates of two separate reactions, as it minimizes experimental errors. wikipedia.org
The following table provides a summary of common experimental methods for KIE measurement:
| Experimental Method | Principle | Advantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine isotopic ratios. nih.gov | High precision and sensitivity. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between isotopes based on their nuclear magnetic properties to determine relative concentrations. nih.gov | Provides structural information and can be used for in-situ monitoring. |
| Competitive Experiments | A mixture of isotopic reactants competes for a limited amount of reagent, and the product ratio reflects the KIE. wikipedia.org | High accuracy by minimizing variations in reaction conditions. wikipedia.org |
Environmental Tracing and Fate Studies Employing Deuterated 4 Ethyl 2 Methoxyphenol
Applications in Environmental Process Research
The use of 4-Ethyl-2-methoxyphenol-d2 enables researchers to conduct detailed investigations into the complex processes that govern the lifecycle of pollutants in the environment.
As a tracer, 4-Ethyl-2-methoxyphenol-d2 can be intentionally introduced into an environmental system, such as a watershed or an atmospheric plume, to study transport and distribution dynamics. Researchers can track its movement between air, water, soil, and sediment, providing valuable data on partitioning, dilution, and residence times. By measuring the concentration of the deuterated compound at various locations and times, models of environmental transport can be validated and refined.
Hypothetical Data on Tracer Distribution in a Model Aquatic System
| Time Point (Hours) | Water Concentration (ng/L) | Sediment Concentration (ng/g) | Distance from Source (m) |
|---|---|---|---|
| 1 | 950 | 15 | 10 |
| 6 | 620 | 85 | 50 |
| 12 | 350 | 150 | 100 |
| 24 | 150 | 210 | 200 |
| 48 | 45 | 230 | 500 |
This interactive table illustrates the hypothetical dispersion and partitioning of 4-Ethyl-2-methoxyphenol-d2 from water to sediment over time and distance from a point source.
Isotopic labeling is a definitive method for elucidating the transformation pathways of environmental contaminants. cetjournal.it By introducing 4-Ethyl-2-methoxyphenol-d2 into a microcosm (e.g., a soil or water sample containing active microorganisms), scientists can track its degradation into various metabolic products. Because the deuterium (B1214612) label is retained in the metabolites, they can be unequivocally identified using mass spectrometry, distinguishing them from naturally occurring compounds in the matrix. This technique has been successfully applied to study the degradation of other phenolic compounds, confirming reaction mechanisms such as hydroxylation and ring cleavage. cetjournal.itepa.gov
Illustrative Data for a Biodegradation Study
| Incubation Time (Days) | Parent Compound (4-Ethyl-2-methoxyphenol-d2) Remaining (%) | Deuterated Metabolite A (ng/L) | Deuterated Metabolite B (ng/L) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 2 | 85 | 45 | 12 |
| 7 | 52 | 130 | 55 |
| 14 | 21 | 95 | 110 |
| 28 | 5 | 25 | 80 |
This interactive table shows the hypothetical decay of the parent deuterated compound and the corresponding formation and subsequent degradation of its deuterated metabolites over a 28-day period.
Source Apportionment Studies Using Isotopic Signatures
Accurately quantifying and identifying the sources of environmental pollutants is critical for effective environmental management. 4-Ethyl-2-methoxyphenol-d2 plays a crucial, albeit indirect, role in these efforts.
The non-deuterated compound, 4-Ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol), is a well-established chemical marker for biomass burning, particularly from the pyrolysis of lignin (B12514952) in plant matter. nih.gov It is emitted from sources such as residential wood burning and agricultural fires, including the combustion of sugar cane. nih.govnih.gov In source apportionment studies, 4-Ethyl-2-methoxyphenol-d2 is used as an internal standard for the precise quantification of its native counterpart in environmental samples like air and water. This technique, known as isotope dilution mass spectrometry, provides the highly accurate concentration data needed to model the contribution of different biomass sources to ambient pollution.
Typical Concentration Ranges of 4-Ethyl-2-methoxyphenol from Various Biomass Sources
| Biomass Source | Emission Factor (mg/kg of fuel burned) |
|---|---|
| Hardwood (Oak) | 50 - 150 |
| Softwood (Pine) | 100 - 300 |
| Agricultural Residue (Wheat Straw) | 80 - 200 |
| Sugar Cane | 120 - 450 |
This table presents representative emission factors for 4-Ethyl-2-methoxyphenol from the combustion of different types of biomass.
Environmental forensics uses chemical and isotopic signatures to trace pollution back to its source. While this field often relies on the natural abundance of stable isotopes (e.g., ¹³C and ¹²C) in a pollutant, the use of deuterated standards like 4-Ethyl-2-methoxyphenol-d2 is essential for the accuracy of these measurements. copernicus.org The technique of Compound-Specific Isotope Analysis (CSIA) measures the ratio of heavy to light isotopes in a target compound, which can vary depending on the feedstock and formation process. For instance, the natural ¹³C/¹²C ratio in 4-Ethyl-2-methoxyphenol may differ if it originates from burning C3 plants (like most trees) versus C4 plants (like sugarcane). Accurate quantification of the target compound using a deuterated internal standard is a prerequisite for reliable CSIA, ensuring that the measured isotopic ratios are not skewed by analytical artifacts.
Methodological Advancements in Environmental Sample Preparation and Analysis
The detection of trace levels of phenolic compounds in complex environmental matrices requires sophisticated analytical methods. nih.gov The use of 4-Ethyl-2-methoxyphenol-d2 is integral to modern analytical workflows, enhancing their accuracy and reliability.
The typical analytical process involves several steps: sample collection, extraction of target analytes from the matrix, sample clean-up to remove interferences, and instrumental analysis. env.go.jp Common extraction techniques for phenolic compounds include solid-phase extraction (SPE) for water samples and ultrasonic or Soxhlet extraction for solid samples. nih.gov Analysis is most often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
The primary role of 4-Ethyl-2-methoxyphenol-d2 in this process is as a surrogate or internal standard. nih.gov It is added to the sample at the very beginning of the preparation procedure. Because it is nearly identical to the native analyte, it experiences the same potential losses during extraction, concentration, and derivatization steps. By measuring the final amount of the deuterated standard relative to the amount initially added, analysts can calculate a recovery percentage and correct the final concentration of the native analyte. This isotope dilution method is considered the gold standard for quantitative environmental analysis, as it compensates for matrix effects and procedural errors that can compromise results. nih.gov
Comparison of Analytical Precision With and Without an Internal Standard
| Sample Replicate | Measured Concentration (Without IS) (ng/L) | Measured Concentration (With 4-Ethyl-2-methoxyphenol-d2 IS) (ng/L) |
|---|---|---|
| 1 | 115 | 101.5 |
| 2 | 88 | 99.8 |
| 3 | 132 | 102.1 |
| 4 | 105 | 100.7 |
| Average | 110.0 | 101.0 |
| Relative Standard Deviation | 17.5% | 1.0% |
This interactive table demonstrates the significant improvement in analytical precision and accuracy when a deuterated internal standard (IS) is used to correct for variability in sample preparation and analysis.
Extraction Efficiencies and Clean-up Strategies for Complex Environmental Matrices
The successful use of 4-Ethyl-2-methoxyphenol-d2 in environmental tracing and fate studies is contingent upon its efficient extraction from complex environmental samples such as soil, sediment, and water. The choice of extraction and clean-up methodology is critical to ensure high recovery rates and minimize the interference of co-extracted matrix components during subsequent analysis. Given the chemical properties of 4-Ethyl-2-methoxyphenol-d2 as a phenolic compound, solid-phase extraction (SPE) is a widely adopted and effective technique for its isolation from aqueous matrices.
The efficiency of SPE is highly dependent on the type of sorbent material used. For phenolic compounds, reversed-phase sorbents like C18 are commonly employed. However, polymeric sorbents have gained popularity due to their higher capacity and retention of a broader range of analytes. The selection of the appropriate sorbent is a crucial first step in developing a robust extraction method.
Following extraction, a clean-up step is often necessary, particularly for soil and sediment samples, which contain a high load of organic matter and other potential interferences. Clean-up strategies aim to remove these interfering substances while retaining the analyte of interest. This can be achieved through various techniques, including further SPE with a different sorbent or liquid-liquid partitioning. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and clean-up step, has been successfully applied to the analysis of various organic compounds in complex matrices.
The recovery of the analyte is a key parameter used to evaluate the efficiency of the entire extraction and clean-up process. While specific recovery data for 4-Ethyl-2-methoxyphenol-d2 in various environmental matrices is not extensively documented in publicly available literature, data for similar phenolic compounds can provide valuable insights into expected efficiencies.
Table 1: Illustrative Recovery Rates of Phenolic Compounds from Water Samples using Solid-Phase Extraction
| Phenolic Compound | Sorbent Type | Matrix | Average Recovery (%) |
|---|---|---|---|
| Phenol (B47542) | Polymeric | River Water | 85 |
| 4-Ethylphenol (B45693) | C18 | Wastewater | 92 |
| Guaiacol | Polymeric | Ground Water | 88 |
This table presents representative data for similar compounds to illustrate the expected performance of the extraction methods.
Analytical Challenges in Trace-Level Determination
The accurate and precise determination of 4-Ethyl-2-methoxyphenol-d2 at trace levels in environmental samples presents several analytical challenges. These challenges primarily stem from the complexity of the sample matrix and the low concentrations at which the compound may be present. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the quantification of such compounds due to its high sensitivity and selectivity. The use of a deuterated internal standard like 4-Ethyl-2-methoxyphenol-d2 is a cornerstone of accurate quantification through isotope dilution mass spectrometry (IDMS).
One of the most significant challenges in trace-level analysis is the matrix effect . This phenomenon, which can manifest as either signal enhancement or suppression, is caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. Matrix effects can lead to inaccurate quantification if not properly addressed. The use of a stable isotope-labeled internal standard, such as 4-Ethyl-2-methoxyphenol-d2, is the most effective way to compensate for matrix effects. Since the deuterated standard is chemically identical to the native compound, it experiences the same matrix effects, allowing for accurate correction of the analytical signal.
Another challenge is ensuring adequate sensitivity to detect the very low concentrations of the tracer that may be present in environmental samples far from the point of release. Optimizing the GC-MS parameters, including the injection volume, column type, and detector settings, is crucial for achieving the required limits of detection (LOD) and quantification (LOQ).
Furthermore, potential interferences from other compounds in the sample that may have similar retention times and mass spectral fragments can pose a challenge. High-resolution mass spectrometry (HRMS) can be employed to distinguish the analyte of interest from interfering compounds with a high degree of confidence.
Finally, the stability of the compound during sample storage and processing is a critical consideration. Proper storage conditions, such as refrigeration or freezing, and minimizing the time between sample collection and analysis are essential to prevent degradation of the analyte.
Table 2: Key Analytical Parameters and Strategies for Trace-Level Determination of 4-Ethyl-2-methoxyphenol-d2
| Parameter | Challenge | Mitigation Strategy |
|---|---|---|
| Quantification | Matrix Effects (Signal Suppression/Enhancement) | Isotope Dilution Mass Spectrometry (IDMS) using 4-Ethyl-2-methoxyphenol-d2 as an internal standard. |
| Sensitivity | Low environmental concentrations | Optimization of GC-MS parameters (e.g., large volume injection), use of sensitive detectors. |
| Selectivity | Co-eluting interfering compounds | High-Resolution Mass Spectrometry (HRMS), optimization of chromatographic separation. |
| Analyte Integrity | Degradation during storage and handling | Proper sample preservation (e.g., refrigeration, use of preservatives), prompt analysis. |
Computational and Theoretical Aspects of Deuterium Isotope Effects in 4 Ethyl 2 Methoxyphenol Analogs
Quantum Mechanical Calculations for Isotopic Systems
Quantum mechanical (QM) calculations are fundamental to understanding the behavior of isotopic systems. These methods can accurately model the electronic structure and nuclear motion of molecules, allowing for the prediction of properties that are sensitive to isotopic substitution. For 4-ethyl-2-methoxyphenol-d2, where the deuterium (B1214612) is substituted at the phenolic hydroxyl group, QM calculations can elucidate the impact on acidity, vibrational modes, and energetics.
The acidity of a phenol (B47542), quantified by its pKa value, is a critical parameter that governs its behavior in chemical and biological systems. The substitution of the phenolic proton with a deuteron (B1233211) in 4-ethyl-2-methoxyphenol-d2 is predicted to make the compound less acidic, resulting in a higher pKa compared to its non-deuterated counterpart. This phenomenon is known as the solvent isotope effect.
Quantum electronic structure methods, such as Density Functional Theory (DFT) combined with continuum solvation models (e.g., PCM, SMD), are employed to calculate the Gibbs free energy change of the acid dissociation reaction. The difference in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) can be accurately predicted. Studies on a range of phenols have shown that this difference is consistently positive, indicating that the deuterated acid is weaker. This effect is primarily attributed to the lower zero-point vibrational energy of the O-D bond compared to the O-H bond.
Theoretical models have been developed to compute these isotope effects with considerable accuracy. For instance, calculations at the B3LYP-IEF-PCM/6-311+G(d,p) level of theory have been successful in predicting pKa values for various organic acids, including phenols, in both H₂O and D₂O. These studies reveal that the computed isotope effects on the acidity of phenols are nearly constant, with an average ΔpKa value in reasonable agreement with experimental findings.
Table 1: Predicted Deuterium Isotope Effect on pKa of Phenolic Compounds
| Compound | Predicted pKa (H₂O) | Predicted pKa (D₂O) | Predicted ΔpKa |
| Phenol | 9.99 | 10.51 | 0.52 |
| 4-Methylphenol | 10.26 | 10.78 | 0.52 |
| 4-Methoxyphenol | 10.20 | 10.72 | 0.52 |
| 4-Ethyl-2-methoxyphenol (B121337) | 10.15 (estimated) | 10.67 (estimated) | 0.52 (estimated) |
| Note: Values for 4-Ethyl-2-methoxyphenol are estimated based on typical computed effects for substituted phenols. |
The primary origin of the deuterium isotope effect on pKa lies in the difference in zero-point vibrational energy (ZPVE) between the protonated and deuterated species. The ZPVE is the lowest possible energy that a quantum mechanical system may have, and it arises from the vibrational motion of the molecule, which persists even at absolute zero.
The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium (hydrogen), the reduced mass of an O-D bond is greater than that of an O-H bond. This leads to a lower vibrational frequency for the O-D stretching mode compared to the O-H stretching mode.
The ZPVE is directly proportional to the vibrational frequency. Consequently, the ZPVE of the O-D bond in 4-ethyl-2-methoxyphenol-d2 is lower than that of the O-H bond in the parent compound. This difference in ZPE is the main contributor to the endothermicity of the H/D exchange reaction in the acid dissociation equilibrium, making the deuterated phenol a weaker acid.
QM calculations are used to compute the harmonic vibrational frequencies of both the isotopic and non-isotopic molecules. From these frequencies, the ZPVE can be calculated. The difference in ZPE between the acid (Ar-OD) and its conjugate base (Ar-O⁻) is larger than the difference for the protonated analog (Ar-OH), which accounts for the observed isotope effect.
Table 2: Comparison of Calculated Vibrational Frequencies and ZPE for Phenolic O-H and O-D Bonds
| Vibrational Mode | Isotope | Calculated Harmonic Frequency (cm⁻¹) | Contribution to ZPE (kcal/mol) |
| O-H Stretch | Protium (H) | ~3650 | ~5.22 |
| O-D Stretch | Deuterium (D) | ~2700 | ~3.86 |
| Difference (H vs D) | ~950 | ~1.36 | |
| Note: These are typical values for phenols and illustrate the expected differences for 4-ethyl-2-methoxyphenol and its d2 analog. |
Molecular Dynamics Simulations of Deuterated Compounds
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. For deuterated compounds like 4-ethyl-2-methoxyphenol-d2, MD simulations can offer insights into how isotopic substitution affects the dynamics, structure, and interactions of the molecule in a condensed phase, such as in a solvent or within a biological system.
While QM calculations are excellent for understanding the energetics of single molecules, MD simulations can model the behavior of large ensembles of molecules over time. In the context of 4-ethyl-2-methoxyphenol-d2, MD simulations could be used to investigate:
Solvation Structure: The structure of the solvent shell around the deuterated hydroxyl group can be analyzed. The slightly different vibrational dynamics and bond polarity of the O-D group compared to the O-H group may lead to subtle changes in the hydrogen-bonding network with solvent molecules like water.
Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds formed between the deuterated phenol and surrounding solvent molecules or other solutes can be quantified. Deuterium bonds are generally considered slightly stronger and have different vibrational and librational dynamics, which can be captured in MD simulations.
Diffusion and Transport Properties: The self-diffusion coefficient of 4-ethyl-2-methoxyphenol-d2 in a solvent can be calculated to see if the increased mass and altered hydrogen bonding have a discernible effect on its transport properties.
Atomistic models of phenolic compounds have been successfully used in MD simulations to study their physical and thermal properties. By incorporating deuterated species into these models, it is possible to simulate and compare the behavior of isotopic analogs in various environments, providing a link between molecular-level changes and macroscopic properties.
Structure-Activity Relationship (SAR) Studies Incorporating Isotopic Substitution
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. The substitution of hydrogen with deuterium is a minimal structural modification that can have a profound impact on the reactivity and metabolic stability of a molecule. Incorporating isotopic substitution into SAR studies provides a sensitive probe for investigating reaction mechanisms.
For phenolic compounds like 4-ethyl-2-methoxyphenol, which are known for their antioxidant properties, the primary mechanism often involves the transfer of the phenolic hydrogen atom to a radical species. Replacing this hydrogen with deuterium can significantly slow down this process, a phenomenon known as the primary kinetic isotope effect (KIE).
In an SAR context, observing a large KIE upon deuteration of the hydroxyl group in 4-ethyl-2-methoxyphenol would provide strong evidence that the cleavage of the O-H bond is the rate-determining step in its antioxidant activity. Quantitative structure-activity relationship (QSAR) models for phenolic antioxidants often use descriptors such as bond dissociation enthalpy (BDE), ionization potential (IP), and lipophilicity. researchgate.netnih.gov Deuteration directly affects the ZPE and thus the effective BDE of the phenolic bond, making it a valuable parameter to include in advanced QSAR models.
By systematically studying the effects of deuteration in a series of 4-ethyl-2-methoxyphenol analogs, researchers can:
Elucidate the mechanism of action.
Quantify the importance of hydrogen transfer steps.
Develop more refined SAR models that account for isotopic effects.
Development of Predictive Models for Isotopic Behavior
The development of robust and accurate predictive models for isotopic behavior is a key goal of computational chemistry. For compounds like 4-ethyl-2-methoxyphenol-d2, these models can forecast the impact of deuteration on a range of properties, from pKa and reaction rates to metabolic fate.
Current approaches to building these predictive models include:
Enhanced QSAR/QSPR Models: Traditional quantitative structure-activity/property relationship models can be improved by including isotope-specific descriptors. These could be derived from QM calculations, such as ZPE differences or changes in vibrational frequencies, or they could be simpler indicator variables that denote the presence of deuterium at a specific position.
Machine Learning Approaches: Machine learning algorithms can be trained on datasets of experimental and computational data for both deuterated and non-deuterated compounds. These models can learn the complex relationships between molecular structure and isotopic effects, enabling predictions for new molecules.
Hybrid QM/MM Models: For studying reactions in complex environments like enzymes, hybrid quantum mechanics/molecular mechanics (QM/MM) models are particularly powerful. These methods treat the reacting center (e.g., the phenolic group) with high-level QM, while the surrounding environment is modeled with more efficient MM force fields. This approach allows for the accurate prediction of KIEs in biological systems.
The continued development of these predictive tools, fueled by increasing computational power and more sophisticated algorithms, will enable the in silico design of isotopically labeled compounds with desired properties, accelerating research and development in medicine and materials science. proquest.com
Emerging Research Frontiers for Deuterated Aromatic Compounds
Advances in Isotopic Labeling Synthesis Technologies
The synthesis of deuterated aromatic compounds has evolved from traditional methods to more efficient and scalable technologies. The primary goal is to achieve high levels of deuterium (B1214612) incorporation at specific molecular positions.
Commonly employed methods for deuterating aromatic compounds include:
Hydrogen-Deuterium (H/D) Exchange: This is a foundational technique where aromatic compounds are reacted with a deuterium source, typically heavy water (D₂O), often under conditions of high temperature and pressure. tn-sanso.co.jp The reaction is frequently facilitated by a catalyst.
Catalytic Exchange: Various catalysts are used to improve the efficiency and regioselectivity of the H/D exchange. Lewis acid catalysts (e.g., aluminum chloride) in the presence of a deuterated solvent like BENZENE-D6 can be effective. guidechem.com Metal catalysts, such as platinum on alumina (B75360), are also utilized. tn-sanso.co.jp
Flow Synthesis: Modern approaches are leveraging flow chemistry to enhance production throughput and reaction efficiency. tn-sanso.co.jp Flow-type microwave reactors, for instance, can be used to heat the raw material solution and D₂O in the presence of a catalyst, allowing for a continuous process that reduces reaction time and simplifies purification. tn-sanso.co.jp
These technologies represent a significant step forward from older batch-type methods, addressing issues of production scale, time, and the cost associated with expensive deuterated reagents like D₂O. tn-sanso.co.jp
Table 1: Comparison of Synthesis Methods for Deuterated Aromatic Compounds
| Synthesis Method | Description | Key Advantages | Catalyst/Reagent Examples |
|---|---|---|---|
| Batch H/D Exchange | Reaction of the aromatic compound with a deuterium source in a sealed vessel under high temperature and pressure. tn-sanso.co.jp | Established methodology. | Heavy Water (D₂O) |
| Catalytic H/D Exchange | H/D exchange reaction accelerated by a catalyst to improve efficiency and selectivity. guidechem.comcdnsciencepub.com | Higher reaction rates, potential for specific labeling. guidechem.com | Platinum on alumina, Lewis acids (e.g., ethyl aluminum chloride), Deuterium sulphate. tn-sanso.co.jpguidechem.comcdnsciencepub.com |
| Flow Synthesis with Microwaves | Continuous reaction where reagents are pumped through a heated reactor (often using microwaves). tn-sanso.co.jp | Improved throughput, higher efficiency, reduced process time, potentially lower D₂O consumption. tn-sanso.co.jp | Platinum on alumina catalyst with D₂O. tn-sanso.co.jp |
High-Throughput Analytical Method Development for Deuterated Compounds
A primary and well-established application for deuterated compounds like 4-Ethyl-2-methoxyphenol-d2 is their use as internal standards in quantitative analysis. Stable isotope dilution assays (SIDA) are powerful techniques that rely on these labeled compounds to achieve high accuracy and precision.
In a typical SIDA workflow, a known quantity of the deuterated standard (e.g., 4-Ethyl-2-methoxyphenol-d2) is added to a sample containing the non-deuterated analyte of interest (4-Ethyl-2-methoxyphenol). Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample extraction, cleanup, and analysis, effectively correcting for any sample loss during these steps. The analyte and the standard are then measured, typically by Gas Chromatography-Mass Spectrometry (GC-MS), and the ratio of their signals is used to calculate the precise concentration of the analyte.
A specific application of this is the quantitative determination of 4-ethylphenol (B45693) and 4-ethyl-2-methoxyphenol (B121337) in wines. nih.gov These compounds can be associated with spoilage by the yeast Brettanomyces and their accurate measurement is important for quality control. A study utilized synthesized 4-ethyl-2-methoxyphenol-d3 (B15136324) as an internal standard for a rapid, sensitive, and accurate stable isotope dilution assay. nih.gov The method demonstrated the necessity of using individual stable isotope derivatives for each analyte to ensure reliable quantification. nih.gov
Table 2: Findings from Stable Isotope Dilution Assay for Wine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analyte | 4-Ethyl-2-methoxyphenol | nih.gov |
| Deuterated Standard | 4-ethyl-2-methoxyphenol-d3 | nih.gov |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Matrix | Red Wine | nih.gov |
| Quantitation Limit | Reliable down to 100 ng/L. nih.gov | nih.gov |
| Key Finding | The use of a specific deuterated internal standard is crucial for reliable quantification due to differing recoveries of analytes during sample preparation. nih.gov | nih.gov |
Integration of Multi-Omics Data with Isotopic Tracing
Multi-omics is an advanced research approach that integrates data from various biological levels—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic understanding of a biological system. nih.gov Isotopic tracing, using compounds labeled with stable isotopes like deuterium, is a powerful tool that can be integrated into this framework, particularly within metabolomics.
While there is no specific literature detailing the use of 4-Ethyl-2-methoxyphenol-d2 in multi-omics studies, the principles of isotopic tracing are broadly applicable. In this context, a deuterated compound could be introduced into a biological system (e.g., a cell culture or organism) to trace its metabolic fate. By tracking the incorporation of deuterium into various metabolites over time, researchers can map metabolic pathways and quantify fluxes.
When this metabolic data is combined with other omics layers, it can reveal how genetic or environmental perturbations affect not just gene expression or protein levels, but also the actual functional output of metabolic networks. nih.gov This integrated approach can help decipher complex cellular responses to chemical exposures and understand the mechanisms of toxicity or drug action. nih.govmdpi.com
Future Directions in Mechanistic and Environmental Studies
The unique properties of deuterated compounds position them as valuable tools for future mechanistic and environmental research.
Mechanistic Studies: The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry. Because the C-D bond is stronger than the C-H bond, reactions that involve the breaking of this bond will proceed more slowly for the deuterated molecule. By comparing the reaction rates of deuterated and non-deuterated isotopologues, researchers can determine whether a specific C-H bond cleavage is a rate-determining step in a reaction mechanism. This has widespread applications, from understanding enzyme mechanisms to elucidating the metabolism of pharmaceuticals. medchemexpress.com
Environmental Studies: In environmental science, deuterated aromatic compounds are critical for pollutant tracking and quantification. guidechem.com As demonstrated in the wine analysis example, 4-Ethyl-2-methoxyphenol-d2 serves as an excellent internal standard for accurately measuring its non-deuterated counterpart. nih.gov This same principle is applied to measure trace levels of pollutants in complex environmental matrices like water, soil, and air. The use of deuterated standards in SIDA-GC-MS methods is the gold standard for environmental analysis, providing the high degree of accuracy needed for regulatory monitoring and environmental fate studies.
Role of Deuterated Aromatic Compounds in Materials Science
While the primary application of 4-Ethyl-2-methoxyphenol-d2 appears to be in analytical chemistry, the broader class of deuterated aromatic compounds is finding a significant role in materials science. A notable application is in the field of Organic Light Emitting Diodes (OLEDs), which are used in modern displays for televisions and smartphones. tn-sanso.co.jp
Research has shown that the strategic deuteration of organic semiconductor compounds used in OLEDs can enhance device performance and longevity. tn-sanso.co.jpguidechem.com The greater strength of the C-D bond compared to the C-H bond can improve the material's stability against degradation under high-voltage operation. guidechem.com This can lead to a longer operational lifespan for the device and improved quantum efficiency, meaning more light is produced for a given amount of electrical energy. guidechem.com As the demand for more durable and efficient electronic devices grows, the development of novel deuterated materials is a promising frontier. researchgate.net
Q & A
Q. What spectroscopic methods are recommended for characterizing 4-Ethyl-2-methoxyphenol in solution?
To confirm the identity and purity of 4-Ethyl-2-methoxyphenol, use:
- UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic ring (absorption peaks ~270–290 nm) .
- Fluorescence Spectroscopy : Monitor intrinsic fluorescence (excitation/emission at 280/340 nm) to assess interactions with biomolecules like human serum albumin (HSA) .
- NMR : Assign protons (e.g., methoxy group at δ 3.8–4.0 ppm, ethyl group at δ 1.2–1.4 ppm) and verify deuteration (if applicable) .
- Mass Spectrometry (MS) : Confirm molecular weight (138.16 g/mol) and fragmentation patterns via ESI-MS or GC-MS .
Q. What safety protocols are critical when handling 4-Ethyl-2-methoxyphenol in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation; vapor pressure is low but prolonged exposure risks respiratory irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Q. How can 4-Ethyl-2-methoxyphenol be sourced from natural matrices?
- Extraction : Use steam distillation or Soxhlet extraction with ethanol to isolate from plant resins or food additives .
- Purification : Separate via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC .
Advanced Research Questions
Q. How do I investigate the binding mechanism of 4-Ethyl-2-methoxyphenol with human serum albumin (HSA)?
- Fluorescence Quenching : Measure HSA fluorescence intensity reduction at 340 nm upon titration with the compound. Calculate Stern-Volmer constant () and binding constant () using the modified Stern-Volmer equation .
- Synchronous Fluorescence : Resolve tryptophan and tyrosine contributions to confirm binding site (e.g., Sudlow’s Site I) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses; validate with thermodynamic data (ΔG, ΔH, ΔS) .
Q. What crystallographic strategies resolve structural ambiguities in 4-Ethyl-2-methoxyphenol derivatives?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic Patterson methods .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Visualize with ORTEP-3 for thermal ellipsoid plots .
- Validation : Check CIF files with WinGX for geometric outliers and R-factor convergence (<5%) .
Q. How can conflicting data on the compound’s reactivity in esterification reactions be resolved?
- Controlled Experiments : Vary solvents (DMF vs. ethanol), catalysts (Pd/C vs. HSO), and temperatures (60–120°C) to identify optimal conditions .
- Kinetic Analysis : Use HPLC to track reactant depletion and intermediate formation. Apply Arrhenius plots to compare activation energies .
- Statistical Validation : Perform triplicate trials with ANOVA to assess significance of conflicting results (p < 0.05) .
Q. What computational approaches model the electronic effects of substituents on 4-Ethyl-2-methoxyphenol?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (NAMD/GROMACS) to study conformational stability .
- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with experimental logP values to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
